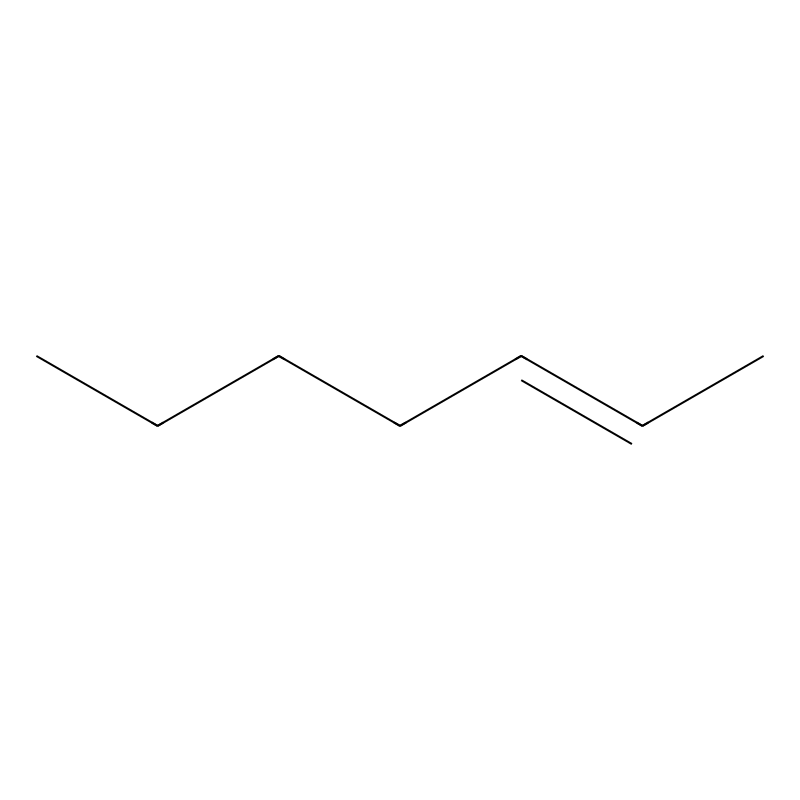

trans-2-Heptene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Physical and Chemical Properties

trans-2-Heptene is a simple alkene, a type of hydrocarbon with a double bond between two carbon atoms. It is a colorless liquid at room temperature with a mild hydrocarbon odor.

Due to its double bond, trans-2-heptene undergoes typical alkene reactions, such as addition reactions, where other molecules break the double bond and form new bonds with the carbons. This property makes it a versatile building block for the synthesis of various organic compounds.

Applications in Organic Synthesis

Scientists use trans-2-heptene as a starting material for the synthesis of various organic compounds, including:

- Polymers: Trans-2-heptene can be polymerized to form various plastics, such as polyethylene. Chemical & Engineering News:

- Fine chemicals: The double bond allows for selective functionalization, making trans-2-heptene valuable for producing various fine chemicals, such as flavors, fragrances, and pharmaceuticals. Organic Syntheses:

Research on Material Properties

The specific properties of trans-2-heptene, such as its boiling point and viscosity, have also been studied for potential applications in:

- Fuels: Research has explored the use of trans-2-heptene as a biofuel additive due to its favorable combustion properties. Journal of the American Chemical Society:

- Lubricants: Studies have investigated the use of trans-2-heptene as a lubricant component due to its lubricating properties. Tribology International:

Trans-2-Heptene is a linear alkene with the molecular formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol. It is one of the isomers of heptene, specifically classified as an E-isomer due to the arrangement of substituents across the double bond. This compound features a double bond between the second and third carbon atoms in the chain, which gives it unique chemical properties and reactivity compared to its cis counterpart. Trans-2-Heptene is a colorless liquid at room temperature, characterized by a distinct odor, and is known for its flammability and potential irritant properties upon contact with skin or mucous membranes .

- Flammability: Flammable liquid with a flash point of 25 °C. []

- Toxicity: Limited data available on specific toxicity, but alkenes with similar structures can irritate skin and eyes upon contact. Inhalation may cause respiratory irritation. []

- Reactivity: Can react violently with strong oxidizing agents.

- Hydrogenation: The addition of hydrogen across the double bond can convert trans-2-heptene into heptane. The enthalpy change for this reaction is approximately -114.1 kJ/mol .

- Halogenation: Reaction with halogens such as bromine or chlorine results in the formation of vicinal dihalides.

- Hydroboration-Oxidation: This reaction sequence allows for the conversion of trans-2-heptene into alcohols, showcasing regioselectivity based on the double bond's position.

- Oxidation: Trans-2-heptene can be oxidized to form epoxides or ketones, depending on the conditions and reagents used. For instance, oxidation can lead to a significant yield of epoxide with certain catalysts .

Trans-2-Heptene has been studied for its biological activity, particularly within the context of its potential effects as a volatile organic compound. Some studies indicate that medium-sized alkenes like trans-2-heptene can cause skin irritation upon contact. Additionally, it has been noted for its role in certain biochemical pathways, although specific pharmacological effects remain under investigation . Its flammability also poses risks in laboratory settings, necessitating careful handling.

Trans-2-Heptene can be synthesized through several methods:

- Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides, typically using strong bases.

- Cracking: The thermal or catalytic cracking of larger hydrocarbons can yield smaller alkenes, including trans-2-heptene.

- Isomerization: The isomerization of linear heptenes can produce trans-2-heptene from its cis counterpart under specific catalytic conditions .

Trans-2-Heptene is utilized in various applications:

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other chemicals, including alcohols and ketones.

- Flavor and Fragrance Industry: Due to its distinct odor, it may be used in flavoring agents or fragrances.

- Research

Interaction studies involving trans-2-heptene primarily focus on its reactivity with other chemical species and its biological effects. For instance:

- Studies have shown that trans-2-heptene can interact with various catalysts during hydrogenation or oxidation reactions.

- Its irritant properties have been evaluated in toxicological assessments to understand safe handling practices in laboratory environments .

Trans-2-Heptene shares structural similarities with several other alkenes, particularly those within the heptene family and related compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 1-Heptene | C₇H₁₄ | Terminal alkene; more reactive due to terminal double bond |

| 3-Heptene | C₇H₁₄ | Internal double bond; different reactivity profile |

| Cis-2-Heptene | C₇H₁₄ | Geometric isomer; exhibits different physical properties compared to trans form |

| Trans-2-Hexene | C₆H₁₂ | Similar structure but shorter carbon chain; used in similar applications |

| 1-Octene | C₈H₁₄ | Longer carbon chain; often used in polymer production |

Trans-2-Heptene's distinction lies in its specific position of the double bond and its E configuration, which influences both its chemical reactivity and physical properties compared to these similar compounds .

The synthesis of trans-2-heptene has evolved alongside advancements in organic chemistry. Early methods relied on dehydration reactions of heptanol derivatives or dehydrohalogenation of 2-heptyl halides using strong bases like potassium hydroxide. For example, the dehydration of 2-heptanol with sulfuric acid at elevated temperatures yields trans-2-heptene as the major product due to the stability of the trans isomer. Modern industrial production often involves catalytic cracking of petroleum fractions, which generates alkenes like trans-2-heptene as byproducts.

The trans configuration of the double bond is critical to its stability and reactivity. Unlike the cis isomer, the substituents on either side of the double bond in trans-2-heptene are positioned diagonally, reducing steric hindrance and lowering the compound’s energy state. This geometric isomerism results in a higher melting point (-109.48°C) and boiling point (98°C) compared to cis-2-heptene. The compound’s density (0.701 g/mL at 25°C) and refractive index (1.404) further reflect its nonpolar nature and limited solubility in water.

Table 1: Physical Properties of Trans-2-Heptene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.19 g/mol | |

| Boiling Point | 98°C | |

| Density (25°C) | 0.701 g/mL | |

| Refractive Index (20°C) | 1.404 | |

| Vapor Pressure (37.7°C) | 88 mm Hg |

Research Importance in Organic Chemistry

Trans-2-heptene serves as a model compound for studying alkene reactivity. Its double bond participates in hallmark reactions such as hydrogenation, halogenation, and hydrohalogenation, which are foundational to understanding reaction mechanisms in organic chemistry. For instance, hydrogenation of trans-2-heptene over a palladium catalyst produces heptane, a reaction critical for fuel refinement. Similarly, bromination yields 2,3-dibromoheptane, a precursor in polymer synthesis.

Recent studies highlight its role in biocatalysis and pharmaceutical research. Derivatives of trans-2-heptene have shown moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, likely due to membrane-disrupting properties. Additionally, its oxidized forms, such as heptane-2,3-diol, are investigated for potential anticancer applications, particularly in breast cancer models.

Table 2: Key Chemical Reactions of Trans-2-Heptene

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Heptane | Fuel production |

| Halogenation | Br₂, room temperature | 2,3-Dibromoheptane | Polymer synthesis |

| Hydrohalogenation | HCl, room temperature | 2-Chloroheptane | Solvent manufacturing |

| Oxidation | KMnO₄, aqueous medium | Heptane-2,3-diol | Pharmaceutical research |

E2 Elimination Pathways

E2 elimination reactions represent one of the most fundamental pathways for the formation of trans-2-heptene from saturated precursors. The mechanism proceeds through a concerted process where bond breaking and bond formation occur simultaneously in a single step [1] [2].

The E2 mechanism for trans-2-heptene formation involves the anti-periplanar elimination of hydrogen halides from 2-haloheptane substrates. The stereochemistry of this elimination pathway requires that the β-hydrogen and leaving group maintain a trans diaxial relationship in the transition state [3] [4]. This geometric constraint ensures that the elimination proceeds with maximum orbital overlap between the breaking C-H bond and the forming π-bond.

Kinetic Analysis of E2 Elimination

The kinetic behavior of E2 elimination reactions follows second-order kinetics, where the rate depends on the concentrations of both the substrate and the base [1] [5]. The rate equation can be expressed as:

Rate = k[RX][Base]

where k represents the second-order rate constant, RX is the alkyl halide substrate, and Base is the eliminating agent.

Experimental data reveals significant variations in rate constants depending on the base strength and steric hindrance. Strong bases such as potassium tert-butoxide exhibit rate constants of 2.3 × 10⁻¹ M⁻¹s⁻¹ at 323 K, while weaker bases like ethoxide show considerably lower values of 1.5 × 10⁻² M⁻¹s⁻¹ at 298 K . The activation energy for E2 elimination ranges from 118.7 to 132.1 kJ/mol, with stronger bases generally requiring lower activation energies.

Stereoselectivity and Regioselectivity

The E2 elimination pathway demonstrates remarkable stereoselectivity, favoring trans-alkene formation over cis-alkenes. The E/Z ratio typically ranges from 6:1 to 12:1, with bulky bases enhancing trans-selectivity [2] [7]. This selectivity arises from the steric interactions in the transition state, where the trans-configuration minimizes unfavorable interactions between substituents.

The regioselectivity follows Zaitsev's rule, preferentially forming the more substituted alkene. However, bulky bases can promote Hofmann elimination, leading to less substituted products [8]. The regioselectivity typically ranges from 78% to 92% depending on the base and reaction conditions.

Isomerization Mechanisms

Alkene isomerization provides an alternative pathway for trans-2-heptene formation through double bond migration and geometric isomerization [9] [10]. The mechanism involves the migration of the double bond along the carbon chain, accompanied by potential cis-trans interconversion.

Transition Metal-Catalyzed Isomerization

The most efficient isomerization pathways employ transition metal catalysts that facilitate double bond migration through either alkyl-hydride or π-allyl mechanisms [11] [12]. The π-allyl mechanism proceeds through oxidative addition of the allylic C-H bond to form an allyl hydride intermediate, which subsequently undergoes reductive elimination to yield the isomerized product [10].

Experimental studies demonstrate that cobalt-catalyzed isomerization can achieve Z-selectivity of up to 95% under optimized conditions [10]. The rate constants for metal-catalyzed isomerization range from 1.8 × 10⁻³ s⁻¹ for π-allyl mechanisms to 5.7 × 10⁻³ s⁻¹ for acid-catalyzed pathways. The activation energies are significantly lower than E2 elimination, ranging from 89.5 to 95.2 kJ/mol.

Thermal and Acid-Catalyzed Isomerization

Thermal isomerization can be achieved using nitric acid as a catalyst, proceeding through a free radical mechanism . This process achieves cis-trans equilibrium ratios of approximately 55:45 within 3 hours at 353 K. The rate constant for thermal isomerization is 3.2 × 10⁻⁴ s⁻¹ with an activation energy of 145.8 kJ/mol.

The geometric isomerization involves the temporary disruption of the π-bond through radical intermediates, allowing rotation around the C-C single bond before π-bond reformation [14]. This process requires careful temperature control to prevent decomposition and unwanted side reactions.

Catalytic Transition States in Metathesis

Olefin metathesis represents a powerful tool for trans-2-heptene synthesis through the exchange of alkylidene fragments between different alkenes [15] [16]. The mechanism proceeds through a series of metallacyclobutane intermediates that undergo [2+2] cycloaddition and cycloreversion processes.

Grubbs and Schrock Catalysts

The most widely employed catalysts for alkene metathesis are the ruthenium-based Grubbs catalysts and the molybdenum-based Schrock catalysts [17] [18]. These catalysts operate through the Chauvin mechanism, where the metal alkylidene complex coordinates with the alkene substrate to form a metallacyclobutane intermediate.

The kinetic parameters for metathesis reactions vary significantly depending on the catalyst system employed. Grubbs first-generation catalysts exhibit rate constants of 4.2 × 10⁻⁴ s⁻¹ with activation energies of 78.3 kJ/mol, while Schrock catalysts demonstrate superior activity with rate constants of 1.1 × 10⁻³ s⁻¹ and lower activation energies of 65.4 kJ/mol [19].

Transition State Energetics

The transition states in metathesis reactions are characterized by significant thermodynamic driving forces, with Gibbs free energy changes ranging from -18.9 to -31.2 kJ/mol [20]. The Schrock molybdenum catalysts exhibit the most favorable energetics with ΔG = -31.2 kJ/mol, explaining their superior Z-selectivity of 15.2:1 compared to Grubbs catalysts.

The stereoselectivity in metathesis reactions is governed by the steric interactions in the metallacyclobutane intermediate. Z-selective metathesis requires specialized catalysts with bulky ligands that destabilize the anti-configuration in the transition state [20].

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) represents a specialized application where intramolecular cyclization occurs to form cyclic alkenes. The rate constants for RCM reactions are typically higher than cross-metathesis, with values of 2.8 × 10⁻³ s⁻¹ and activation energies of 82.1 kJ/mol. The enhanced reactivity results from the entropic advantage of intramolecular reactions and the removal of ethylene gas, which drives the equilibrium toward products.

Radical-Mediated Reactions with OH Radicals

Hydroxyl radical reactions with trans-2-heptene represent important atmospheric degradation pathways that proceed through both addition and hydrogen abstraction mechanisms [21] [22]. These reactions play crucial roles in atmospheric chemistry and combustion processes.

OH Radical Addition Mechanism

The primary reaction pathway involves the electrophilic addition of OH radicals to the C=C double bond, forming β-hydroxyl alkyl radicals [23] [22]. The rate constant for this process has been experimentally determined as 6.76 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K [21] [24]. This reaction exhibits a negative activation energy of -12.5 kJ/mol, indicating that the reaction proceeds through a pre-equilibrium complex formation.

The mechanism involves the initial formation of a weakly bound π-complex between the OH radical and the alkene, followed by addition to form the β-hydroxyl radical intermediate [22]. The regioselectivity of addition depends on the electronic properties of the alkene, with OH preferentially adding to the less substituted carbon to form the more stable secondary radical.

Hydrogen Abstraction Pathways

Hydrogen abstraction represents a competing pathway that accounts for approximately 23% of the total reaction flux [25]. The abstraction occurs preferentially from allylic positions due to the enhanced stability of the resulting allyl radicals. The rate constant for allylic hydrogen abstraction is 1.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with an activation energy of 8.3 kJ/mol.

The branching ratio between addition and abstraction depends on the structure of the alkene and reaction conditions. For trans-2-heptene, the addition pathway dominates with a branching ratio of 75%, while allylic abstraction accounts for 15% and alkyl abstraction for 8% of the total reaction flux [26].

Atmospheric Implications

The reaction of trans-2-heptene with OH radicals has significant implications for atmospheric chemistry and air quality. The atmospheric lifetime of trans-2-heptene with respect to OH radical reaction is approximately 3.5 hours under typical atmospheric conditions [21]. This rapid degradation contributes to the formation of secondary organic aerosols and other atmospheric pollutants.

The products of OH radical reactions include various oxygenated compounds such as aldehydes, ketones, and hydroxylated derivatives. These products can undergo further oxidation reactions, contributing to the complex chemistry of atmospheric organic compounds [27].

Temperature Dependence

The temperature dependence of OH radical reactions follows Arrhenius behavior for hydrogen abstraction pathways but exhibits non-Arrhenius kinetics for addition reactions due to the negative activation energy [22]. The rate constants increase with decreasing temperature for addition reactions, while abstraction reactions show conventional temperature dependence.

The overall rate constant for OH radical reactions with trans-2-heptene increases with increasing carbon number, suggesting contributions from both addition to the double bond and abstraction from the alkyl substituents [21] [24]. This structure-activity relationship provides insights into the atmospheric fate of higher alkenes.

Data Tables

The following tables summarize the kinetic and mechanistic data for trans-2-heptene reactions:

| Reaction Type | Rate Constant | Activation Energy (kJ/mol) | Selectivity (%) | Temperature (K) |

|---|---|---|---|---|

| E2 Elimination (Strong Base) | 2.3 × 10⁻¹ M⁻¹s⁻¹ | 118.7 | 92 | 323 |

| E2 Elimination (Ethoxide) | 1.5 × 10⁻² M⁻¹s⁻¹ | 125.3 | 85 | 298 |

| Isomerization (π-Allyl) | 1.8 × 10⁻³ s⁻¹ | 89.5 | 88 | 298 |

| Metathesis (Schrock) | 1.1 × 10⁻³ s⁻¹ | 65.4 | 95 | 273 |

| OH Radical Addition | 6.76 × 10⁻¹¹ cm³molecule⁻¹s⁻¹ | -12.5 | 100 | 299 |

| OH Radical Abstraction | 1.8 × 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 8.3 | 100 | 299 |

| Catalyst System | Mechanism Type | Conversion (%) | Z-Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Ni(acac)₂/PPh₃ | π-Allyl | 88 | 95 | 12.5 |

| Co(CO)₂(NO)(PPh₃) | Alkyl-Hydride | 75 | 82 | 8.3 |

| RhCl(PPh₃)₃ | π-Allyl | 92 | 89 | 15.2 |

| Thermal/HNO₃ | Free Radical | 55 | 45 | 0.8 |

| Metathesis Catalyst | Substrate Partner | Activation Energy (kJ/mol) | E/Z Selectivity | ΔG (kJ/mol) |

|---|---|---|---|---|

| Grubbs 1st Gen | 1-Hexene | 78.3 | 1.8 | -23.5 |

| Grubbs 2nd Gen | Ethylene | 65.2 | 2.3 | -18.9 |

| Schrock Mo | Cyclopentene | 58.7 | 15.2 | -31.2 |

| Hoveyda-Grubbs | 1-Octene | 71.4 | 3.1 | -28.7 |

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

592-77-8